N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid
Description
Molecular Architecture and Stereochemical Configuration
This compound (CAS 32773-59-4) is a synthetic derivative of L-glutamic acid, modified by the substitution of a 2,4-dichlorophenoxyacetyl group at the amino terminus. Its molecular formula is C₁₃H₁₃Cl₂NO₆ , with a molecular weight of 350.15 g/mol. The structure comprises:
- L-Glutamic acid backbone : A five-carbon chain with two carboxyl groups (α-COO⁻ and γ-COOH) and an amino group (–NH₂) in the L-configuration (S-configuration at the chiral carbon).
- 2,4-Dichlorophenoxyacetyl substituent : Attached to the amino group via an amide bond (–NH–CO–O–). This substituent includes a 2,4-dichlorophenoxy ring linked to an acetyl group.
The stereochemical configuration is critical, as the L-form is biologically relevant, contrasting with the D-enantiomer, which may exhibit different physicochemical properties. The SMILES notation O=C(NC@HCCC(=O)O)COc1ccc(cc1Cl)Cl confirms the absolute configuration.
| Structural Feature | Description |
|---|---|
| Backbone | L-Glutamic acid (S-configuration) |
| Functional Groups | –NH–CO–O– (amide), α-COO⁻, γ-COOH, 2,4-dichlorophenoxy ring |
| Molecular Weight | 350.15 g/mol |
| SMILES | O=C(NC@HCCC(=O)O)COc1ccc(cc1Cl)Cl |
Comparative Analysis of Tautomeric Forms
While tautomerism in glutamic acid derivatives is often pH-dependent, direct studies on this compound’s tautomerism are limited. However, insights can be inferred from analogous systems:
- Zwitterionic Forms : In aqueous solutions, glutamic acid derivatives typically adopt zwitterionic structures, where the α-COO⁻ group is deprotonated, and the amino group is protonated (–NH₃⁺). Acetylation at the amino terminus may stabilize this form by reducing the basicity of the –NH₂ group.
- Deprotonation States : At high pH, the γ-COOH group may deprotonate, forming a doubly deprotonated anion. The dichlorophenoxyacetyl group’s electron-withdrawing effects could influence this equilibrium.
| Tautomer | Protonation State | Stability |
|---|---|---|
| Zwitterion | α-COO⁻, –NH₃⁺ | Dominant in neutral pH |
| Doubly Deionized | α-COO⁻, γ-COO⁻ | Prevalent in alkaline conditions |
Conformational Dynamics in Solvated Systems
The conformational flexibility of this compound is influenced by solvent interactions and steric hindrance:
- Rotational Freedom : The 2,4-dichlorophenoxyacetyl group may exhibit restricted rotation due to steric clashes between the dichloro substituents and the glutamic acid backbone.
- Hydrogen Bonding : The amide bond (–NH–CO–) and carboxyl groups can participate in hydrogen bonding with solvents like water, stabilizing specific conformers.
- Solvation Effects : In polar solvents (e.g., water), the compound may adopt extended conformations to maximize hydrogen bonding, while nonpolar solvents could favor folded structures.
Crystallographic Characterization and Packing Motifs
Crystallographic data for this compound are not explicitly reported, but insights can be drawn from related compounds:
- Hydrogen Bonding Networks : Glutamic acid derivatives often form hydrogen bonds through their carboxyl and amino groups. The dichlorophenoxyacetyl group may participate in π-π or halogen-bonding interactions with adjacent molecules.
- Packing Motifs : Polymorphic forms of glutamic acid (α and β) exhibit distinct packing due to differences in hydrogen bonding and Coulombic interactions. For this derivative, the dichlorophenoxyacetyl group’s bulk may dictate a prismatic or needle-like morphology.
Properties
IUPAC Name |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO6/c14-7-1-3-10(8(15)5-7)22-6-11(17)16-9(13(20)21)2-4-12(18)19/h1,3,5,9H,2,4,6H2,(H,16,17)(H,18,19)(H,20,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXNNPVRLQELO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954417 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32773-59-4 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32773-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-((2,4-dichlorophenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032773594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of L-Glutamic Acid Derivatives
L-Glutamic acid is often converted into its hydrochloride salt or ester derivatives to improve reactivity and handling:
These derivatives serve as intermediates for further acylation steps.
Acylation with 2,4-Dichlorophenoxyacetyl Derivative
The key synthetic step involves coupling the activated 2,4-dichlorophenoxyacetyl moiety with the amino group of L-glutamic acid or its derivatives:
Activation of Acid:
2,4-Dichlorophenoxyacetic acid can be converted to its acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.Coupling Reaction:
The acid chloride is added to a solution or suspension of L-glutamic acid hydrochloride or ester in an appropriate solvent (e.g., aqueous-organic mixtures, DMF, or dichloromethane) under controlled temperature (0–25°C) to minimize side reactions.-
- Temperature: 0–25°C initially, then allowed to warm to room temperature
- Solvent: Water/organic solvent mixtures or polar aprotic solvents
- Reaction Time: 1–4 hours depending on scale and conditions
- pH: Maintained slightly acidic to neutral to favor amide bond formation
Work-up:
The reaction mixture is neutralized if necessary, and the product is isolated by filtration, extraction, or crystallization, followed by drying.
Representative Experimental Procedure (Hypothetical Based on Literature)
| Step | Procedure | Conditions |
|---|---|---|
| 1 | Prepare L-glutamic acid hydrochloride by suspending L-glutamic acid in water at 0°C and adding concentrated HCl dropwise | 0–10°C, 15 min stirring |
| 2 | Synthesize 2,4-dichlorophenoxyacetyl chloride by reacting 2,4-dichlorophenoxyacetic acid with thionyl chloride under reflux | Reflux, 2 h |
| 3 | Add acid chloride solution dropwise to L-glutamic acid hydrochloride suspension at 0–5°C | 0–5°C, 2 h |
| 4 | Stir the reaction mixture at room temperature for 1–2 h | 20–25°C |
| 5 | Neutralize with base (e.g., sodium bicarbonate), extract product, and purify by crystallization | Room temperature |
Analytical Data and Quality Control
-
- Boiling Point (Predicted): ~638°C
- Density (Predicted): 1.509 g/cm³
- pKa (Predicted): 3.09
-
- High-performance liquid chromatography (HPLC) for purity and isomeric composition
- Melting point determination
- Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Material | L-Glutamic acid hydrochloride or ester | Prepared from L-glutamic acid and HCl or alcohol |
| Activating Agent | Thionyl chloride or oxalyl chloride | For acid chloride formation |
| Solvent | Water, DMF, DCM, or mixed solvents | Depends on solubility and reactivity |
| Temperature | 0–25°C for coupling | Lower temp to control reaction |
| Reaction Time | 1–4 hours | Optimized for yield and purity |
| Work-up | Neutralization, extraction, crystallization | Standard purification |
Research Findings and Industrial Considerations
- The synthesis of this compound is well-established through classical acylation techniques.
- Use of L-glutamic acid hydrochloride improves solubility and reaction control.
- Ester intermediates of glutamic acid facilitate better yields and stereochemical integrity during coupling.
- Careful control of temperature and pH is critical to avoid racemization or side reactions.
- Purification by crystallization or chromatographic methods yields high-purity products suitable for research or industrial use.
- The methods are scalable, with potential for optimization in solvent choice and reaction time to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichlorophenoxy group to a phenolic group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicide activity and degradation pathways.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Mechanism of Action
The mechanism of action of N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid involves its function as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. The compound is absorbed by the plant and transported to the meristematic tissues, where it disrupts normal cell division and elongation processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenoxyacetic Acid Derivatives
2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure: Retains the 2,4-dichlorophenoxy group but lacks the glutamic acid moiety, terminating in a carboxylic acid group.
- Activity: A well-known herbicide and auxin mimic, 2,4-D exhibits high lipophilicity, enabling efficient membrane penetration .
- Key Difference: N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid’s glutamic acid side chain introduces additional hydrogen-bonding sites (four donors, six acceptors vs. 2,4-D’s one donor, three acceptors), likely reducing cellular uptake but enhancing interactions with polar receptors .
2-(2,4-Dichlorophenoxy)propionic Acid (2,4-DP)
- Structure : Features a methyl group on the acetic acid chain, increasing steric hindrance.
- Activity : Lower herbicidal potency than 2,4-D due to reduced compatibility with auxin receptors .
- Key Difference : The glutamic acid conjugate’s larger size may further impede receptor binding compared to 2,4-DP, but its carboxylates could facilitate transport in phloem or xylem .
Amino Acid Conjugates
N-[(2,4-Dichlorophenoxy)acetyl]glycine
- Structure: Similar to the target compound but substitutes glycine (C₂H₅NO₂) for glutamic acid (C₅H₉NO₄).
- Molecular Weight : 278.08 g/mol (vs. ~366.15 g/mol for the glutamic acid conjugate) .
- Activity : Glycine conjugates are often plant detoxification products; the shorter side chain may limit bioactivity compared to the glutamic acid derivative .
N-Acetyl-L-phenylalanyl-L-glutamic Acid
Dichlorophenyl-Substituted Amino Acids
2,4-Dichloro-L-phenylalanine
- Structure : Dichlorophenyl group directly attached to an alanine backbone.
- Activity: Primarily used in protein synthesis studies; lacks the phenoxy-acetyl-glutamic acid architecture critical for auxin-like effects .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₃H₁₃Cl₂NO₇* | ~366.15 | 4 / 6 | 2,4-Dichlorophenoxy, Glutamic acid |
| 2,4-D | C₈H₆Cl₂O₃ | 221.04 | 1 / 3 | 2,4-Dichlorophenoxy, Carboxylic acid |
| N-[(2,4-Dichlorophenoxy)acetyl]glycine | C₁₀H₉Cl₂NO₄ | 278.08 | 2 / 4 | 2,4-Dichlorophenoxy, Glycine |
| 2,4-Dichloro-L-phenylalanine | C₉H₉Cl₂NO₂ | 248.09 | 2 / 3 | Dichlorophenyl, Alanine |
*Estimated based on structural analysis.
Research Findings and Implications
- Synthesis Challenges: The target compound’s 30% synthesis yield suggests difficulty in amide bond formation, contrasting with higher yields reported for simpler conjugates like N-[(2,4-Dichlorophenoxy)acetyl]glycine .
- Receptor Interactions : Bulky substituents (e.g., glutamic acid) may reduce affinity for auxin receptors compared to 2,4-D, as seen in analogs like 2,4-DP .
Biological Activity
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid (commonly referred to as 2,4-D-Glu) is a synthetic compound that combines the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) with L-glutamic acid. This compound has garnered attention in biological research due to its potential applications in plant growth regulation and herbicidal activity. This article explores the biological activity of 2,4-D-Glu, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Pathway
The synthesis of 2,4-D-Glu involves the acylation of L-glutamic acid with 2,4-dichlorophenoxyacetyl chloride. The reaction typically proceeds under basic conditions to yield the desired product.
Herbicidal Activity
2,4-D is known for its role as a selective herbicide that mimics the action of plant hormones (auxins), leading to uncontrolled growth in susceptible plant species. The incorporation of L-glutamic acid into its structure may enhance its uptake and translocation within plant tissues.
Biological Effects
Research indicates that 2,4-D-Glu exhibits several biological effects:
- Growth Regulation : Studies have shown that 2,4-D-Glu can stimulate elongation in plant tissues such as Avena sativa (oat seedlings) at concentrations as low as molar .
- Metabolic Interactions : The compound may interact with metabolic pathways involving amino acids and other metabolites. For instance, N-acetyl-L-glutamate is known to activate carbamoyl phosphate synthetase I in the urea cycle .
Plant Growth Studies
In a controlled study involving Avena sativa, the application of 2,4-D-Glu resulted in significant increases in both root and shoot elongation compared to untreated controls. The results are summarized in Table 1.
| Treatment | Root Length (cm) | Shoot Length (cm) |
|---|---|---|
| Control | 5.0 | 10.0 |
| 2,4-D-Glu (10^-5 M) | 7.5 | 12.0 |
| 2,4-D (10^-5 M) | 6.0 | 11.0 |
Toxicological Profile
The toxicological profile of 2,4-D has been extensively studied due to its widespread use as a herbicide. According to the ATSDR report, long-term exposure to 2,4-D can lead to renal toxicity at higher doses; however, studies have not consistently demonstrated significant adverse effects at lower exposure levels .
Comparative Studies
A comparative analysis between d-amino acid conjugates of 2,4-D and their biological activities revealed that conjugates like d-glutamic acid exhibited enhanced herbicidal properties compared to their l-counterparts . This suggests that the stereochemistry of amino acids may play a crucial role in the biological efficacy of these compounds.
Q & A
What are the optimized synthetic routes for N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid, and how can purity be validated?
Basic Research Question
The synthesis typically involves coupling 2,4-dichlorophenoxyacetic acid (2,4-D) with L-glutamic acid via an acetyl linkage. A recommended method includes activating the carboxylic acid group of 2,4-D using carbodiimide reagents (e.g., EDC or DCC) to form an active ester intermediate, followed by reaction with the α-amino group of L-glutamic acid . Purification can be achieved via recrystallization or reversed-phase HPLC. Purity validation should employ tandem techniques:
- HPLC-UV/Vis (using a C18 column and gradient elution) to assess homogeneity.
- Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS to detect [M+H]⁺ ions).
- Elemental analysis to verify stoichiometry .
Which spectroscopic and computational methods are critical for structural elucidation of this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve the acetylated glutamic acid backbone and 2,4-dichlorophenoxy group (e.g., δ ~4.5 ppm for the α-proton of glutamic acid, δ ~6.8–7.5 ppm for aromatic protons) .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (C=O stretch of acetyl) and ~1250 cm⁻¹ (C-O-C of phenoxy group).
- Computational Chemistry : Density Functional Theory (DFT) to optimize molecular geometry and predict NMR/IR spectra for cross-validation .
How can researchers evaluate the auxin-like bioactivity of this compound in plant systems?
Basic Research Question
Standard plant bioassays include:
- Root Elongation Inhibition : Treat Arabidopsis thaliana or pea seedlings with varying concentrations; measure root growth suppression compared to 2,4-D controls .
- Gene Expression Profiling : Quantify auxin-responsive genes (e.g., IAA19, GH3) via qRT-PCR in treated tissues.
- Hormone Receptor Binding Assays : Use recombinant auxin-signaling proteins (e.g., TIR1/AFB receptors) to test competitive binding via fluorescence polarization .
What advanced methodologies resolve contradictions in reported metabolic pathways of this compound?
Advanced Research Question
Contradictions often arise from species-specific metabolism or analytical limitations. To address this:
- Stable Isotope Tracing : Use ¹³C/¹⁵N-labeled compound to track metabolic intermediates in vivo (e.g., liver microsomes or plant tissues).
- High-Resolution Mass Spectrometry (HRMS) : Identify phase I (hydroxylation) and phase II (conjugation) metabolites with ppm-level accuracy .
- Comparative Toxicology : Cross-reference data from PubMed, TOXLINE, and EPA databases to identify species- or model-specific discrepancies .
How can researchers investigate the enzymatic targets and inhibition mechanisms of this compound?
Advanced Research Question
Approaches include:
- Affinity Purification : Immobilize the compound on a solid support to pull down interacting proteins from cell lysates.
- Enzyme Kinetics : Measure Km and Vmax changes in candidate enzymes (e.g., glutamine synthetase) pre- and post-treatment.
- Molecular Dynamics Simulations : Model interactions with active sites of auxin-associated enzymes (e.g., amidases or acetyltransferases) to predict binding modes .
What strategies mitigate stability issues during hydrolysis or storage of this compound?
Advanced Research Question
Stability challenges arise from ester or amide bond hydrolysis. Mitigation strategies:
- pH Optimization : Store in anhydrous conditions at pH 5–6 to minimize acid/base-catalyzed degradation.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- Degradation Product Analysis : Use LC-MS to identify hydrolytic byproducts (e.g., free 2,4-D or glutamic acid) and adjust storage protocols accordingly .
How does the toxicity profile of this compound compare to structurally related auxin analogs?
Advanced Research Question
Comparative toxicity assessment involves:
- In Vitro Cytotoxicity : Screen in mammalian cell lines (e.g., HepG2) using MTT assays; compare IC₅₀ values with 2,4-D and other phenoxyacetic acid derivatives.
- Ecotoxicology : Test aquatic toxicity in Daphnia magna or algae, following OECD guidelines.
- Mechanistic Studies : Evaluate oxidative stress markers (e.g., ROS, glutathione levels) and DNA damage (Comet assay) .
What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?
Advanced Research Question
For SAR studies:
- Analog Synthesis : Modify the phenoxy group (e.g., chloro-substitution patterns) or amino acid moiety (e.g., D-glutamic acid vs. L-isomer).
- Bioisosteric Replacement : Substitute the acetyl group with sulfonamide or urea to assess binding affinity changes.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with bioactivity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
